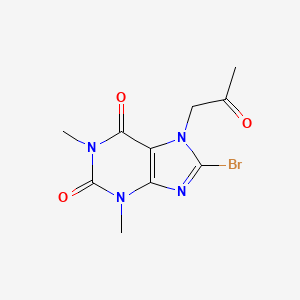

7-Acetonyl-8-bromotheophylline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Acetonyl-8-bromotheophylline is a derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of an acetonyl group at the 7th position and a bromine atom at the 8th position of the theophylline structure. Theophylline derivatives, including this compound, are of significant interest due to their diverse pharmacological properties and potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of 7-Acetonyl-8-bromotheophylline is the serotonin transporter (SERT). SERT is a protein that plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound interacts with its target, the serotonin transporter, by inhibiting its function. This inhibition prevents the reuptake of serotonin, leading to an increase in the concentration of serotonin in the synaptic cleft . The increased serotonin levels can then continue to stimulate the postsynaptic neuron, enhancing serotonergic neurotransmission .

Biochemical Pathways

The action of this compound affects the serotonergic pathway in the central nervous system. By inhibiting the reuptake of serotonin, it influences the biochemical pathway of serotonin synthesis and metabolism . The downstream effects include prolonged serotonergic activity, which can lead to various physiological effects such as mood regulation, appetite control, and regulation of sleep-wake cycles .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby prolonging its action and leading to enhanced stimulation of the postsynaptic neuron .

Biochemische Analyse

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Acetonyl-8-bromotheophylline can be synthesized through various synthetic routes. One common method involves the cyclocondensation reaction of this compound with appropriate alkylamines. This reaction typically occurs in boiling 2-methoxyethanol . Another method involves the reaction of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

7-Acetonyl-8-bromotheophylline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.

Cyclocondensation Reactions: This compound can participate in cyclocondensation reactions with alkylamines to form imidazolidine-2,4-dione derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Cyclocondensation Reactions: Reagents include alkylamines and solvents like 2-methoxyethanol.

Major Products Formed

Substitution Reactions: The major products are substituted theophylline derivatives.

Cyclocondensation Reactions: The major products are imidazolidine-2,4-dione derivatives.

Wissenschaftliche Forschungsanwendungen

7-Acetonyl-8-bromotheophylline has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various theophylline derivatives.

Biology: Studies have explored its potential effects on serotonin transporter activity.

Medicine: It has been investigated for its potential antiarrhythmic activity.

Industry: It is used in the development of pharmaceutical compounds with potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Bromotheophylline: Similar in structure but lacks the acetonyl group at the 7th position.

8-Chlorotheophylline: Similar in structure but has a chlorine atom instead of a bromine atom at the 8th position.

8-Phenyltheophylline: Similar in structure but has a phenyl group at the 8th position.

Uniqueness

7-Acetonyl-8-bromotheophylline is unique due to the presence of both the acetonyl group at the 7th position and the bromine atom at the 8th position. This unique combination of substituents contributes to its distinct chemical and pharmacological properties.

Biologische Aktivität

7-Acetonyl-8-bromotheophylline is a derivative of bromotheophylline, a compound known for its pharmacological properties, particularly as a diuretic. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN₄O₂

- Molecular Weight : 284.09 g/mol

- CAS Number : 10381-75-6

This compound exhibits its biological activity primarily through its interaction with adenosine receptors. It is believed to act as an antagonist at the A1 and A2A receptor sites, which are implicated in various physiological processes including renal function and cardiovascular regulation. The diuretic effect is attributed to increased glomerular filtration rate and inhibition of sodium reabsorption in renal tubules, leading to enhanced urine output and relief from conditions associated with fluid retention .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Diuretic Activity : It promotes increased urination, which helps alleviate symptoms associated with premenstrual syndrome such as bloating and swelling .

- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit moderate growth inhibition against various cancer cell lines, suggesting potential applications in oncology .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within approximately 0.78 hours.

- Half-Life : The elimination half-life has been recorded at around 21.35 hours, indicating prolonged activity in the system .

- Volume of Distribution : Specific values for volume distribution have not been thoroughly documented but are critical for understanding dosing regimens.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antiproliferative Activity :

- Diuretic Effects :

Comparative Analysis Table

| Property | This compound | Bromotheophylline |

|---|---|---|

| Molecular Weight | 284.09 g/mol | 259.06 g/mol |

| Diuretic Activity | Yes | Yes |

| Antiproliferative Activity | Moderate | Moderate |

| Mechanism | Adenosine receptor antagonist | Adenosine receptor antagonist |

| Half-Life | ~21.35 hours | Not specified |

Eigenschaften

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWXVKYKRBBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.